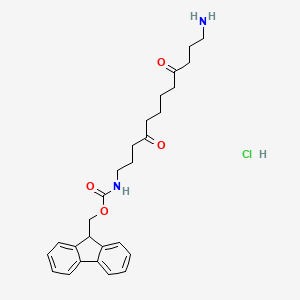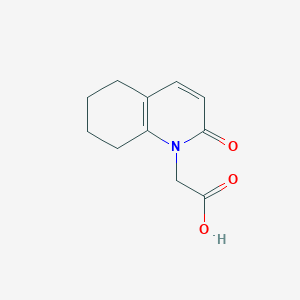
2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-acylated anilines: This method involves the cyclization of N-acylated anilines with suitable reagents to form the quinoline ring.
Reaction Conditions: The reaction may require acidic or basic conditions, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroquinoline ring to a fully aromatic quinoline ring.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a fully aromatic ring.
2-Quinolone: A derivative with a carbonyl group at the 2-position.
Tetrahydroquinoline: A reduced form of quinoline with a partially saturated ring.
Uniqueness
2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid is unique due to its specific structure, which combines the quinoline ring with an acetic acid moiety. This unique structure may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2-oxo-5,6,7,8-tetrahydroquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10-6-5-8-3-1-2-4-9(8)12(10)7-11(14)15/h5-6H,1-4,7H2,(H,14,15) |
InChI Key |
XUXFZGAGYXYKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=O)N2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


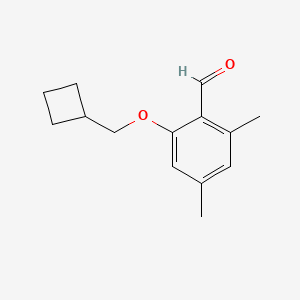
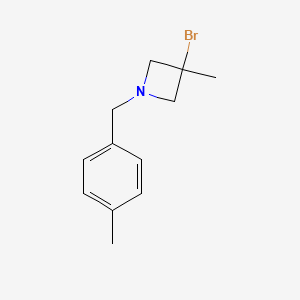
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
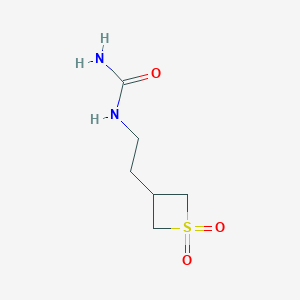

![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)

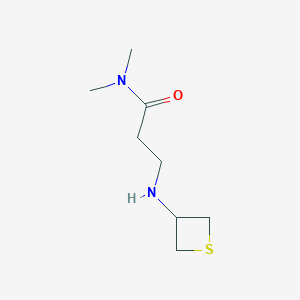
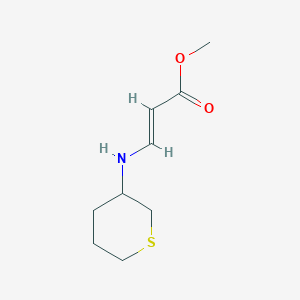
![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
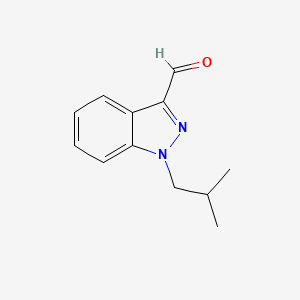
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)

